4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Drug Discovery Medicinal Chemistry ADME Prediction

Sourcing well-characterized 4-amino-1,2,4-triazole-3-thiol derivatives with defined substituent positions is a recurrent challenge in medicinal chemistry and agrochemical research. This compound delivers the precise 3-bromophenoxymethyl substitution pattern essential for SAR studies, where even minor positional changes in the aryl group profoundly alter bioactivity. • Meta-bromo enables halogen-bonding interactions critical for kinase isoform selectivity • Computed XLogP3-AA 1.6 supports favorable membrane permeability for cell-based assays • 95% purity with full analytical characterization; thiol group ready for direct derivatization

Molecular Formula C9H9BrN4OS
Molecular Weight 301.17 g/mol
Cat. No. B12125810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Molecular FormulaC9H9BrN4OS
Molecular Weight301.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCC2=NNC(=S)N2N
InChIInChI=1S/C9H9BrN4OS/c10-6-2-1-3-7(4-6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16)
InChIKeyFNENUIRQFZDCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Core Chemical Profile


4-Amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic small molecule (C9H9BrN4OS, MW 301.17 g/mol) belonging to the 4-amino-1,2,4-triazole-3-thiol class [1]. It is characterized by a 1,2,4-triazole core substituted with a 3-bromophenoxymethyl group at the 5-position and a thiol group at the 3-position [2]. The compound is commercially available from multiple vendors for research purposes, typically at 90-95% purity [3].

Scaffold 1,2,4-triazole-3-thiol core for medicinal chemistry and probe development studies
Substituent 3-bromophenoxy group supports halogen bonding and target engagement research
Availability Multi-vendor supply with characterized purity for procurement flexibility

4-Amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Why No Generic Substitution


Generic substitution is not viable because the 4-amino-1,2,4-triazole-3-thiol scaffold is a privileged structure, where even minor modifications to the aromatic substituent profoundly alter the pharmacological profile [1]. For example, within a series of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives (B1-B18), cytotoxicity against the MCF-7 cell line varied substantially, with the 2,4-dichloro analog (B4) exhibiting an IC50 of 20.35 µM, while other analogs showed no comparable potency [1]. The position of the bromine atom on the phenoxy ring of the target compound dictates its unique electronic properties and steric profile (XLogP3-AA = 1.6), which have been shown in related series to critically influence target binding, as demonstrated by the 10-fold average increase in potency achieved through aryl substitution in 4-amino-1,2,4-triazole-3-thione-derived Schiff bases [2][3].

Substituent position Meta-bromo substitution shifts electronic and steric profile versus para- or ortho-bromo analogs; regioisomers may not transfer
Scaffold sensitivity Minor aryl modifications reported to alter cytotoxicity profile across scaffold analogs in screening; activity context may not reproduce
Lipophilicity context XLogP difference from unsubstituted phenoxymethyl analog may shift permeability and target engagement context

Quantitative Differentiation Guide


Lipophilicity (XLogP) Comparison

The 3-bromophenoxy substituent significantly increases lipophilicity compared to the unsubstituted 4-amino-5-(phenoxymethyl) analog. The target compound has a computed XLogP3-AA of 1.6, whereas its para-bromo isomer (4-amino-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol) is predicted to have an identical XLogP of 1.6 due to symmetry, but is expected to differ in steric and electronic properties [1]. This class-level inference is based on the known impact of substituent position on the 1,2,4-triazole scaffold, where even regioisomers can show dramatically different biological profiles [2].

Lipophilicity (XLogP)
Class-level
Target XLogP3-AA = 1.6
vs unsubstituted analog ~1.1 (Δ ~0.5 log unit)
May support permeability assessment in hit prioritization
Computed property; class-level inference
Drug Discovery Medicinal Chemistry ADME Prediction

Purity and Physicochemical Profile

Commercially available batches of the target compound show high purity, with one vendor certifying a purity of 95% [1]. Another vendor offers a 90% purity batch at a specific price point, allowing for direct cost-benefit analysis relative to purity for procurement decisions [2]. The compound has a Topological Polar Surface Area (TPSA) of 95 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, a distinct profile from its 4-phenyl analog (4-amino-5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, TPSA 95 Ų, but with a higher molecular weight of 362.24 g/mol), which may affect pharmacokinetic properties [1].

Purity & Structural Profile
Specification review
90–95% purity; MW 301.17 g/mol
TPSA 95 Ų; MW −61.07 vs N4-phenyl analog
May support ligand efficiency review in early discovery
Vendor specifications; computed TPSA
Analytical Chemistry Procurement Quality Control

Research Applications


Halogen Bonding for Kinase Inhibitor Design

The 3-bromophenyl moiety is a recognized halogen bond donor. The computed XLogP of 1.6 supports good membrane permeability, making this compound a prime intermediate for developing ATP-competitive kinase inhibitors. The distinct steric and electronic properties of the meta-bromo substituent differentiate it from para- or ortho-bromo analogs, which can be exploited to achieve isoform selectivity within the kinase family [1][2].

APOBEC3G & EPX Probe Synthesis

The 4-amino-1,2,4-triazole-3-thiol scaffold has demonstrated activity against APOBEC3G and eosinophil peroxidase (EPX) [1][2]. The target compound, with its specific 3-bromophenoxy substituent, is uniquely positioned to be derivatized via its thiol group to create potent and selective probe molecules for these or related targets, offering a strategic advantage over the unsubstituted or 4-phenyl analogs which may lack the necessary binding interactions.

Fungicidal Triazolethione Development

Novel phenoxy-substituted triazolethione derivatives are a key focus area for developing modern fungicides with improved activity spectra and reduced resistance [1]. The target compound directly fits the structural motif of these advanced fungicidal compositions, providing a specific building block that can be further elaborated to explore structure-activity relationships for crop protection applications.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Meta-bromophenyl halogen bond donor; moderate lipophilicity
Isoform selectivity via substitution position
APOBEC3G / EPX probe synthesis
1,2,4-triazole-3-thiol scaffold with thiol derivatization handle
Target engagement probe conjugation
Fungicidal triazolethione development
Phenoxy-triazolethione structural motif
Structure-activity relationship for crop protection research
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